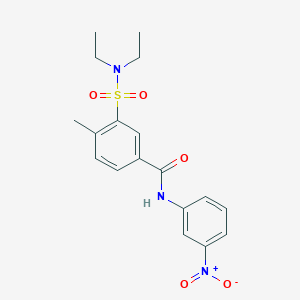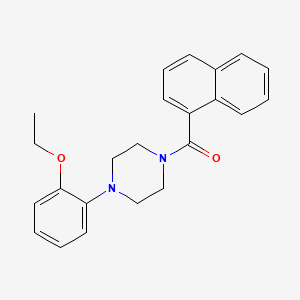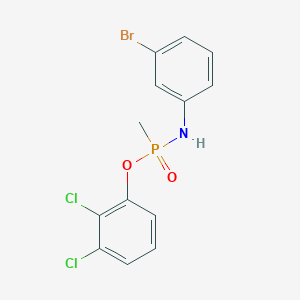
3-(diethylsulfamoyl)-4-methyl-N-(3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(diethylsulfamoyl)-4-methyl-N-(3-nitrophenyl)benzamide is an organic compound with a complex structure, featuring a benzamide core substituted with diethylsulfamoyl, methyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(diethylsulfamoyl)-4-methyl-N-(3-nitrophenyl)benzamide typically involves multi-step organic reactions. One common route starts with the nitration of a benzamide derivative to introduce the nitro group. This is followed by sulfonation to add the diethylsulfamoyl group and subsequent methylation. Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration and diethyl sulfate for sulfonation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and scalability, making the process more suitable for large-scale production.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation techniques to convert the nitro group to an amine.
Substitution: The benzamide core allows for various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products:
Reduction: 3-(diethylsulfamoyl)-4-methyl-N-(3-aminophenyl)benzamide.
Substitution: Various halogenated or alkylated derivatives depending on the reagents used.
Scientific Research Applications
3-(diethylsulfamoyl)-4-methyl-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its structural features.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(diethylsulfamoyl)-4-methyl-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target proteins and pathways.
Comparison with Similar Compounds
3-(diethylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide: Similar structure but with a different position of the nitro group.
3-(diethylsulfamoyl)-4-methyl-N-(3-aminophenyl)benzamide: Reduction product of the original compound.
4-methyl-N-(3-nitrophenyl)benzamide: Lacks the diethylsulfamoyl group.
Uniqueness: 3-(diethylsulfamoyl)-4-methyl-N-(3-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the diethylsulfamoyl group enhances its solubility and potential bioactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(diethylsulfamoyl)-4-methyl-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-4-20(5-2)27(25,26)17-11-14(10-9-13(17)3)18(22)19-15-7-6-8-16(12-15)21(23)24/h6-12H,4-5H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMUNBMUSXIQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(2-thienylmethyl)methanamine](/img/structure/B6015012.png)


![5-ethyl-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B6015028.png)
![4-(methoxymethyl)-2-[4-[[methyl(1H-pyrazol-5-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one](/img/structure/B6015050.png)
![3-Methyl-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide](/img/structure/B6015063.png)
![4-[(4-{[(5E)-1-(4-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID](/img/structure/B6015069.png)
![ethyl {2,6-dichloro-4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B6015071.png)
![1-[3-(4-bromobenzoyl)-1,2-bis(propylsulfonyl)-6-indolizinyl]ethanone](/img/structure/B6015077.png)
![Ethyl 1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-2-carboxylate](/img/structure/B6015082.png)

![N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6015100.png)
![1-(4-methoxybenzoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6015105.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6015118.png)
